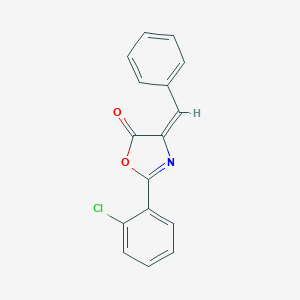
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one, also known as chalcone derivative, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, several studies have suggested that this compound may exert its biological activity by inhibiting the activity of enzymes involved in cell proliferation, angiogenesis, and inflammation. Additionally, this compound derivatives have been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound derivatives have been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. Moreover, this compound derivatives have been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been extensively studied, and its biological activity has been well characterized. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and its efficacy may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is to investigate the structure-activity relationship of this compound derivatives to identify compounds with improved biological activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, future studies should investigate the potential applications of this compound derivatives in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of novel drug delivery systems for this compound derivatives may improve their efficacy and reduce their toxicity.
Métodos De Síntesis
The synthesis of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Michael addition reaction. Among these methods, the Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of this compound derivatives. This reaction involves the condensation of an aromatic aldehyde with an α,β-unsaturated ketone in the presence of a base catalyst to form a this compound derivative.
Aplicaciones Científicas De Investigación
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Several studies have demonstrated that this compound derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound derivatives have been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Propiedades
Fórmula molecular |
C16H10ClNO2 |
|---|---|
Peso molecular |
283.71 g/mol |
Nombre IUPAC |
(4E)-4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |
Clave InChI |
GIHHWZDCEABATP-GXDHUFHOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3Cl |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)



![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)
![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)

